4-(Cyclohexylmethoxy)benzene-1-sulfonyl chloride

Overview

Description

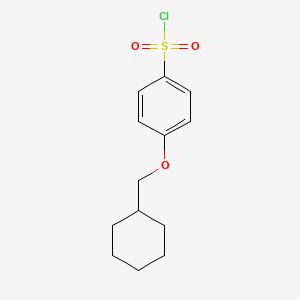

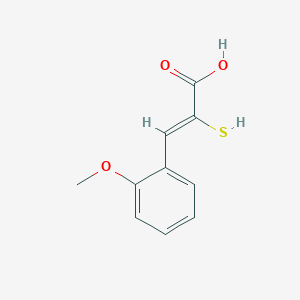

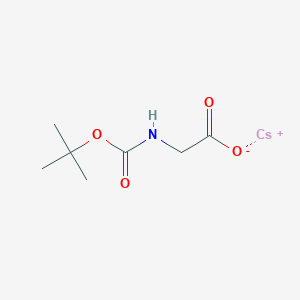

“4-(Cyclohexylmethoxy)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 443346-71-2 . It has a molecular weight of 288.79 . The compound is typically in powder form .

Molecular Structure Analysis

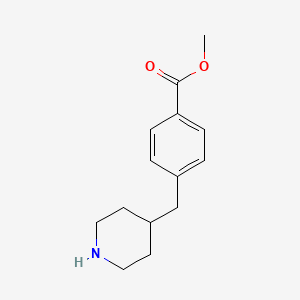

The InChI code for “this compound” is 1S/C13H17ClO3S/c14-18(15,16)13-8-6-12(7-9-13)17-10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . Other specific physical and chemical properties were not found in the search results.Scientific Research Applications

Friedel-Crafts Sulfonylation

Friedel-Crafts sulfonylation is a cornerstone reaction in organic chemistry, facilitating the synthesis of diaryl sulfones. Nara et al. (2001) explored this reaction within 1-butyl-3-methylimidazolium chloroaluminate ionic liquids, demonstrating enhanced reactivity and almost quantitative yields of diaryl sulfones from benzene and substituted benzenes using sulfonyl chlorides (Nara, Harjani, & Salunkhe, 2001). This suggests that 4-(Cyclohexylmethoxy)benzene-1-sulfonyl chloride could serve as a reactive intermediate in similar sulfonylation reactions to synthesize complex sulfone structures.

Visible-Light-Induced Radical Cascade Cyclization

Zhou et al. (2021) developed a visible light photocatalyzed cascade sulfonylation/cyclization of certain benzene derivatives with sulfonyl chlorides, leading to the construction of sulfonated benzoxepines. The process is characterized by mild reaction conditions and broad substrate scope (Zhou et al., 2021). This innovative approach indicates the potential of this compound in synthesizing complex organic frameworks under environmentally benign conditions.

Synthesis and Characterization of Sulfonamide Compounds

The synthesis and characterization of sulfonamide compounds from sulfonyl chlorides, as described by Sarojini et al. (2012), involve detailed structural analysis using various spectroscopic techniques. This research emphasizes the utility of sulfonyl chloride derivatives in constructing sulfonamide frameworks with potential pharmaceutical applications (Sarojini, Krishnan, Kanakam, & Muthu, 2012).

Cryo-electrochemistry in Organic Synthesis

Fietkau et al. (2006) explored the use of cryo-electrochemistry for the regioselective electrochemical reduction of phenyl sulfone, demonstrating an innovative approach to cleave alkyl-sulfur bonds. This study provides insights into the electrochemical behavior of sulfonyl chlorides and their derivatives under varied temperatures, potentially opening new avenues for their application in organic synthesis and material science (Fietkau et al., 2006).

Mechanism of Action

Safety and Hazards

The compound is classified as dangerous, with hazard statements indicating it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

4-(cyclohexylmethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO3S/c14-18(15,16)13-8-6-12(7-9-13)17-10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNKJQNZDJMFFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=CC=C(C=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxybenzo[c]phenanthrene](/img/structure/B3370503.png)

![tert-butyl N-[(3S,4R)-3-hydroxyoxan-4-yl]carbamate](/img/structure/B3370577.png)